molecular formula C₁₁H₂₂ClNO₄ B026148 Butyryl-L-carnitine Chloride CAS No. 162067-50-7

Butyryl-L-carnitine Chloride

Cat. No. B026148
CAS RN: 162067-50-7
M. Wt: 267.75 g/mol
InChI Key: SRYJSBLNSDMCEA-SBSPUUFOSA-N
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Description

Butyryl-L-carnitine Chloride is a butyrate ester of carnitine . It has the molecular formula C11H22ClNO4 and a molecular weight of 267.75 g/mol . It is known to inhibit intestinal transporters, blocking carnitine uptake by the carnitine transporter and glycine transport by the amino acid transporter in human retinal pigment epithelial (HRPE) cells .


Synthesis Analysis

Butyryl-L-carnitine is formed when an acyl group is transferred from coenzyme A to a molecule of L-carnitine . The most common method for acylcarnitine analysis uses flow injection tandem mass spectrometry .


Molecular Structure Analysis

The IUPAC name for Butyryl-L-carnitine Chloride is [(2R)-2-butanoyloxy-3-carboxypropyl]-trimethylazanium;chloride . The InChI code is InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1 .


Chemical Reactions Analysis

Butyryl-L-carnitine Chloride is involved in multiple metabolic pathways. It is associated with the transport of long-chain fatty acids into mitochondria for subsequent β-oxidation .


Physical And Chemical Properties Analysis

Butyryl-L-carnitine Chloride has a molecular weight of 267.75 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5. It has a rotatable bond count of 8 .

Scientific Research Applications

Future Directions

Butyryl-L-carnitine Chloride, a butyrate ester of carnitine, may have potential for treatment of gut inflammation, since it would supply both butyrate and carnitine . More research is needed to explore its potential therapeutic applications.

properties

IUPAC Name

[(2R)-2-butanoyloxy-3-carboxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYJSBLNSDMCEA-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648715
Record name (2R)-2-(Butanoyloxy)-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyryl-L-carnitine Chloride

CAS RN

162067-50-7
Record name (2R)-2-(Butanoyloxy)-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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